molecular formula C13H19NO2 B2561158 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol CAS No. 414875-22-2

1-[(2-Methoxyphenyl)methyl]piperidin-3-ol

Cat. No. B2561158
M. Wt: 221.3
InChI Key: UKZUGRRNIWAJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, also known as MPMP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various research and industrial fields. It’s a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular weight of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol is 221.3. The molecular formula is C13H19NO . The structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are key precursors for the synthesis of multi-substituted piperidines and medicinally relevant compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The density of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol is 1.095 g/mL at 25 °C . The boiling point is 281.2ºC at 760 mmHg .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

One study explores the binding affinities and selectivities of methyl-substituted piperidine derivatives, including structures analogous to 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, for sigma(1) and sigma(2) receptors. These compounds demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy due to their sigma(1) antagonist activities (Berardi et al., 2005).

NMDA Receptor Antagonism

Another study describes the design, synthesis, and evaluation of 3-benzazepin-1-ols as NR2B-selective NMDA receptor antagonists, with potential implications for neurological disorders treatment. These compounds, sharing a core structural motif with 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, exhibit high affinity for NR2B receptors, highlighting their significance in neuropharmacology (Tewes et al., 2010).

Antibacterial and Antimicrobial Potential

Research has identified compounds structurally related to 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens new avenues in addressing antibiotic resistance and the treatment of persistent bacterial infections (Kim et al., 2011).

Antioxidant and Antimicrobial Activities

A study on novel oxime esters derived from a similar piperidin-4-one scaffold demonstrated promising antioxidant and antimicrobial activities. These findings suggest the potential of such compounds in developing new therapeutic agents with dual antioxidant and antimicrobial properties (Harini et al., 2014).

Synthesis and Characterization for Analytical Purposes

The synthesis and characterization of 2-methoxydiphenidine (MXP), a compound closely related to 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, were detailed for analytical toxicology purposes. This work aids in the forensic analysis and detection of novel psychoactive substances (Elliott et al., 2015).

Future Directions

Given the importance of piperidines in drug design and the pharmaceutical industry, the development of new synthesis methods and the exploration of their biological activities are important future directions . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(15)10-14/h2-3,5,7,12,15H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZUGRRNIWAJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxyphenyl)methyl]piperidin-3-ol

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